Siponimod Synthesis: 4-Bromo-3-(trifluoromethyl)benzoic Acid as a Validated Starting Material in Patented Industrial Routes
Patent US20230322658A1 (Dr. Reddy's Laboratories) and CN112745244A both describe the nine-step synthesis of Siponimod (Mayzent®, a Novartis drug for multiple sclerosis) directly starting from 4-bromo-3-trifluoromethylbenzoic acid [1] [2]. In US20230322658A1, the overall yield of the process from this starting material is reported as approximately 3.5% [1]. The patent explicitly notes that alternative routes attempting to introduce the cyclohexyl group via organometallic coupling on different intermediates were unsuccessful, confirming the strategic value of the 4-bromo-3-trifluoromethylbenzoic acid scaffold with the bromine atom pre-installed at the specific position for subsequent transformations. This contrasts with alternative starting materials such as 3-(trifluoromethyl)benzoic acid or ortho-substituted trifluorotoluene derivatives (described in WO2013113915A1), which require different synthetic sequences and cannot directly substitute for the target compound in the validated industrial process.
| Evidence Dimension | Validated synthetic starting material for Siponimod (nine-step route) |
|---|---|
| Target Compound Data | 4-Bromo-3-(trifluoromethyl)benzoic acid: validated as starting material; overall process yield ~3.5% (nine steps) |
| Comparator Or Baseline | Ortho-substituted trifluorotoluene derivatives (WO2013113915A1 route): six-step synthesis; 3-(trifluoromethyl)benzoic acid: requires additional bromination step; other intermediates: organometallic coupling unsuccessful |
| Quantified Difference | Target compound is the required starting material for the patented nine-step route; alternative intermediates failed in organometallic coupling steps (experimental confirmation reported in patent) |
| Conditions | Patent US20230322658A1; CN112745244A; multi-step pharmaceutical intermediate synthesis |
Why This Matters
For pharmaceutical process chemists, the compound is validated in published patent literature as a key starting material for an FDA-approved multiple sclerosis drug, reducing procurement and regulatory uncertainty compared to unvalidated alternatives.
- [1] US Patent 20230322658A1. PROCESS FOR THE PREPARATION OF A KEY INTERMEDIATE OF SIPONIMOD. Dr. Reddy's Laboratories Limited, July 30, 2021. View Source
- [2] CN Patent 112745244A. Intermediate of siponimod and synthesis method thereof. 2019. View Source
